molecular formula C16H10Cl2N2O4 B460779 2-Amino-4-(2,6-dichlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile CAS No. 664999-54-6

2-Amino-4-(2,6-dichlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile

Cat. No.: B460779
CAS No.: 664999-54-6
M. Wt: 365.2g/mol
InChI Key: XCNYOTDRZOZTQK-UHFFFAOYSA-N
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Description

2-Amino-4-(2,6-dichlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile (hereafter referred to as the target compound) is a pyrano[3,2-b]pyran derivative synthesized via multicomponent reactions involving substituted aldehydes, kojic acid, and malononitrile . This compound is characterized by a 2,6-dichlorophenyl substituent at the 4-position, a hydroxymethyl group at the 6-position, and a nitrile group at the 3-position.

Properties

IUPAC Name

2-amino-4-(2,6-dichlorophenyl)-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2N2O4/c17-9-2-1-3-10(18)13(9)12-8(5-19)16(20)24-14-11(22)4-7(6-21)23-15(12)14/h1-4,12,21H,6,20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCNYOTDRZOZTQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C2C(=C(OC3=C2OC(=CC3=O)CO)N)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-Amino-4-(2,6-dichlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile (CAS No. 664999-54-6) belongs to the class of pyrano derivatives, which are known for their diverse biological activities. This article explores the biological properties of this compound, including its pharmacological potential and mechanisms of action.

  • Molecular Formula: C18H15Cl2N O6
  • Molecular Weight: 412.22 g/mol
  • Structure: The compound features a pyrano[3,2-b]pyran core with various functional groups that contribute to its biological activity.

Antimicrobial Activity

Research has shown that compounds containing the pyrano structure exhibit significant antimicrobial properties. Specifically, studies have reported that derivatives similar to this compound demonstrate:

  • Antibacterial Activity: Against various Gram-positive and Gram-negative bacteria. For instance, one study indicated that certain derivatives showed effectiveness comparable to standard antibiotics such as amoxicillin against Pseudomonas aeruginosa and Enterobacter aerogenes .
CompoundOrganismActivity Level
2-Amino DerivativePseudomonas aeruginosaHigh
2-Amino DerivativeEnterobacter aerogenesExcellent
AmoxicillinVarious BacteriaReference Standard

Antioxidant Properties

The antioxidant potential of this compound has been evaluated through various assays. Pyrano derivatives have been found to scavenge free radicals effectively, indicating their potential role in mitigating oxidative stress-related diseases .

Anticancer Potential

Some studies suggest that compounds within the pyran family can inhibit cancer cell proliferation. The mechanism involves the induction of apoptosis in cancer cells through the modulation of various signaling pathways . Compounds similar to 2-Amino derivatives have shown promise in targeting specific cancer types.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or metabolic pathways.
  • Cell Membrane Disruption: It can disrupt bacterial cell membranes, leading to cell lysis.
  • Free Radical Scavenging: The hydroxymethyl and carbonitrile groups contribute to its ability to neutralize free radicals.

Case Studies

  • Antimicrobial Efficacy Study : A comparative study evaluated the antimicrobial efficacy of several pyrano derivatives against clinical isolates of bacteria. The results indicated that 2-Amino derivatives exhibited superior activity against multidrug-resistant strains .
  • Antioxidant Activity Assessment : A study used DPPH and ABTS assays to assess the antioxidant capacity of the compound. Results indicated a significant reduction in free radical concentration, supporting its use as a potential therapeutic agent for oxidative stress-related conditions .

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the compound's effectiveness against various cancer cell lines. For instance, derivatives of similar pyrano compounds have been tested for their antiproliferative activities against multiple human tumor cell lines. These compounds exhibited mechanisms such as microtubule disruption and G2/M cell cycle arrest, indicating their potential as anticancer agents .

Case Study: Anticancer Mechanisms

A study involving a series of pyrano derivatives demonstrated that certain compounds led to significant antiangiogenic effects both in vitro and in vivo. The research focused on the compound's ability to disrupt centrosome clustering, which is crucial for cancer cell proliferation. This suggests that 2-amino derivatives could serve as leads for developing novel anticancer therapies .

Antioxidant Properties

In addition to its anticancer potential, the compound has shown promise as an antioxidant agent. Research indicates that derivatives of 2-amino-pyrano compounds possess significant antioxidant activities, which can protect cells from oxidative stress and related diseases. The synthesis of these compounds often involves green chemistry approaches, enhancing their appeal for pharmaceutical applications .

Tyrosinase Inhibition

Another notable application is in the inhibition of tyrosinase, an enzyme involved in melanin production and implicated in hyperpigmentation disorders. A specific derivative of the compound demonstrated competitive inhibition with an IC50 value significantly lower than that of kojic acid, a common skin-lightening agent. This positions it as a potential candidate for developing treatments for skin conditions related to excessive pigmentation .

Synthesis and Characterization

The synthesis of 2-amino derivatives typically involves multi-component reactions that yield high purity products suitable for further biological testing. These reactions often utilize readily available starting materials and are designed to minimize environmental impact . Characterization techniques such as NMR and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds .

Comparison with Similar Compounds

Key Observations :

  • Melting Points : The 2,6-dichlorophenyl group in the target compound results in a moderate melting point (216–224°C), comparable to benzyloxy-substituted analogs (e.g., 6a: 221–224°C). Chlorine substituents (as in 6h and 6m) increase melting points due to enhanced intermolecular halogen bonding .
  • Functional Groups: All compounds exhibit NH₂ (3300–3400 cm⁻¹) and CN (~2190–2222 cm⁻¹) IR peaks, confirming the conserved pyranopyran core. Hydroxymethyl and aromatic substituents contribute to OH and C=O stretching frequencies .

Key Observations :

  • The target compound’s 2,6-dichlorophenyl group may enhance tyrosinase inhibition compared to monosubstituted analogs (e.g., 6a) due to stronger halogen bonding with the enzyme’s copper center .
  • Heterocyclic substituents (e.g., imidazole in 10b) significantly improve anticancer activity by enabling interactions with cellular targets like DNA or kinases .

Preparation Methods

Key Reaction Parameters

ParameterValue/ObservationSource
CatalystSnCl₄/SiO₂ nanoparticles (0.004 g)
Reaction Time15 minutes
Yield95% (model reaction)
TemperatureAmbient (solvent-free)
SolventNone

Mechanistic Pathway :

  • Aldol Condensation : 2,6-dichlorobenzaldehyde reacts with malononitrile to form a β-cyanostyrene intermediate.

  • Michael Addition : Kojic acid attacks the α,β-unsaturated nitrile, forming a tetrahydrofuran intermediate.

  • Cyclization : Intramolecular nucleophilic attack and tautomerism yield the pyrano[3,2-b]pyran core.

Alternative Catalysts and Solvent Systems

While SnCl₄/SiO₂ remains optimal, other catalysts and solvents have been explored for broader applicability.

Comparative Catalyst Evaluation

CatalystYield (%)Reaction TimeSolventSource
SnCl₄/SiO₂9515 minNone
ZrCl₄602 hrNone
Na₂CO₃404 hrNone
Nano-Fe₃O₄@SiO₂-Sultone8530 minEthanol

Solvent Effects :

  • Aqueous/Ethanol Mixtures : Lower yields (45–60%) due to reduced catalyst activity.

  • Deep Eutectic Solvents (DES) : MTPPBr/GA-DES accelerates reactions but requires higher temperatures (70°C).

Reaction Optimization and Green Chemistry Aspects

Critical Factors for Scalability

FactorOptimal RangeImpact on YieldSource
Catalyst Loading0.004 g (1 mmol)>90% yield
Aldehyde Purity>99%Minimizes byproducts
Temperature25–40°CPrevents decomposition

Environmental Benefits :

  • Reusability : SnCl₄/SiO₂ retains >90% activity after 5 cycles.

  • Atom Economy : Near-quantitative conversion due to minimal byproducts.

Analytical Characterization

Spectral Data for Confirmation

TechniqueObservations (Example Data)Source
¹H NMR (DMSO-d₆)δ 7.08 (s, NH₂), 4.12–4.33 (dd, CH₂OH)
IR 3450 (NH₂), 2195 (C≡N), 1675 (C=O)
Melting Point 240–241°C

Mass Spectrometry :

  • Molecular ion peak at m/z 365.2 (M⁺), consistent with C₁₆H₁₀Cl₂N₂O₄ .

Q & A

Q. Answer :

  • HPLC : C18 columns with acetonitrile/water gradients (retention time ~8–10 min) .
  • Thermal analysis (TGA/DSC) : Decomposition onset >200°C .
  • Storage : Amber vials under nitrogen at −20°C to prevent hydroxymethyl oxidation .

How can analogues be designed for structure-activity relationship (SAR) studies?

Q. Answer :

  • Core modifications : Replace dichlorophenyl with fluorophenyl or methoxyphenyl via cross-coupling .
  • Functional group variation : Substitute hydroxymethyl with esters (improves lipophilicity) .
  • Stereochemical probes : Synthesize enantiopure isomers using chiral catalysts .

What mechanistic insights explain byproduct formation in one-pot syntheses?

Answer :
Byproducts (e.g., decarboxylated derivatives) arise from:

  • Competitive pathways : Knoevenagel vs. Michael addition kinetics .
  • Catalyst decomposition : DABCO may degrade under prolonged heating, reducing selectivity .
  • Mitigation: Use stoichiometric acid additives (e.g., acetic acid) to stabilize intermediates .

How can computational modeling predict regioselectivity in derivative synthesis?

Q. Answer :

  • DFT calculations : Identify electrophilic/nucleophilic Fukui indices to predict reactive sites .
  • Molecular docking : Screen analogues for binding affinity with target enzymes (e.g., kinases) .

What are the challenges in scaling up synthesis while maintaining yield?

Q. Answer :

  • Solvent volume : Ethanol-water mixtures allow easier scale-up vs. DMF .
  • Catalyst recycling : Immobilized L-proline on silica improves reusability .
  • Purification : Flash chromatography or recrystallization (ethanol-DMF) optimizes purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Amino-4-(2,6-dichlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
2-Amino-4-(2,6-dichlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.